N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring linked to a 3,4-dimethylphenyl group at position 5 and a benzamide moiety substituted with an isopropylsulfonyl group at position 2.
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)28(25,26)17-9-7-15(8-10-17)18(24)21-20-23-22-19(27-20)16-6-5-13(3)14(4)11-16/h5-12H,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZBGVRDSVZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Sulfonylation
4-Nitrobenzoic acid undergoes catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in ethanol at 25°C to yield 4-aminobenzoic acid (92% yield). Subsequent sulfonylation employs isopropylsulfonyl chloride (1.2 eq) in dichloromethane with pyridine (1.5 eq) as HCl scavenger:
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (ramped) |
| Time | 8 h |
| Solvent | CH₂Cl₂ (anhydrous) |
| Yield | 85% |
The sulfonylated product precipitates upon neutralization, requiring recrystallization from ethanol/water (3:1) to achieve ≥99% HPLC purity.
Acid Chloride Formation
Thionyl chloride (3 eq) refluxes with 4-(isopropylsulfonyl)benzoic acid in toluene (2 h, 110°C), followed by solvent evaporation to isolate the acyl chloride (94% yield).
Preparation of 5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Synthesis
3,4-Dimethylbenzaldehyde (1 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol under reflux (4 h) to form the hydrazone intermediate (89% yield). Subsequent acylation with ethyl chlorooxoacetate (1.1 eq) in THF at 0°C produces the corresponding hydrazide.
Oxadiazole Cyclization
The hydrazide undergoes cyclodehydration using phosphorus oxychloride (3 eq) in acetonitrile at 80°C (Scheme 1). Screening of oxidants revealed potassium persulfate (K₂S₂O₈) in H₂SO₄ provides optimal yields (Table 1):
Table 1. Oxidant Screening for Cyclization
| Entry | Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O₂ | MeCN | 4 | 32 |
| 2 | MnO₂ | THF | 10 | 51 |
| 3 | K₂S₂O₈/H₂SO₄ | MeCN | 4 | 86 |
The oxadiazole amine precipitates as a white solid, filtered and washed with cold methanol (mp 179–182°C).
Coupling Reaction and Final Product Isolation
The benzoyl chloride (1 eq) reacts with 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.05 eq) in dry THF using triethylamine (2 eq) as base. After stirring at 25°C for 12 h, the mixture undergoes:
- Aqueous workup (1M HCl → saturated NaHCO₃)
- Column chromatography (SiO₂, hexane/EtOAc 4:1)
- Recrystallization from ethyl acetate
Characterization Data
- Yield : 67%
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.53 (s, 1H), 8.23 (d, J = 8.8 Hz, 1H), 7.71 (t, J = 7.8 Hz, 1H), 2.98 (septet, J = 6.8 Hz, 1H), 2.34 (s, 3H), 2.28 (s, 3H), 1.32 (d, J = 6.8 Hz, 6H).
- HRMS : m/z 440.1321 [M+H]⁺ (calc. 440.1318).
Process Optimization and Scale-Up Challenges
Sulfonylation Byproduct Control
Excess isopropylsulfonyl chloride (>1.3 eq) leads to disulfonation products. Maintaining stoichiometry at 1.2 eq and slow reagent addition mitigates this issue.
Oxadiazole Ring Stability
The 1,3,4-oxadiazole core decomposes above 190°C, necessitating low-temperature drying (40°C under vacuum).
Coupling Reaction Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate the reaction but complicate purification. THF balances reactivity and isolation efficiency.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Irradiating the hydrazide intermediate at 150°C for 15 min in POCl₃ reduces cyclization time by 75% while maintaining 82% yield.
Enzymatic Sulfonylation
Lipase-mediated sulfonation using isopropylsulfonyl fluoride in phosphate buffer (pH 7.4) achieves 78% yield, though requiring longer reaction times (24 h).
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide can inhibit the growth of various cancer cell lines, including glioblastoma and ovarian cancer cells. In vitro cytotoxic assays have indicated that these compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
2. Antidiabetic Effects
In vivo studies have highlighted the potential of oxadiazole derivatives in managing diabetes. For example, compounds tested on genetically modified Drosophila melanogaster showed a significant reduction in glucose levels, indicating their potential as anti-diabetic agents . The mechanism of action may involve modulation of metabolic pathways critical for glucose homeostasis.
3. Antimicrobial Activity
The 1,3,4-oxadiazole scaffold has been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of various functional groups can enhance the antibacterial activity of these compounds . Studies suggest that structural modifications can lead to improved binding affinities to bacterial targets.
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives under specific reaction conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal assessed the anticancer efficacy of various oxadiazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited over 70% growth inhibition in multiple cancer types, suggesting their potential for further development as therapeutic agents .
Case Study 2: Anti-Diabetic Activity
In another investigation focusing on anti-diabetic properties, researchers synthesized several oxadiazole derivatives and evaluated their effects on glucose levels in a Drosophila model. The findings revealed that specific compounds significantly lowered blood glucose levels compared to controls, supporting their candidacy for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a) Oxadiazole Ring Substitutions
- N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 6)
- N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 8)
b) Benzamide Modifications
Physicochemical Properties
*Melting points from structurally related compounds in –3.
Biological Activity
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article delves into its synthesis, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole moiety linked to a benzamide structure. The synthesis typically involves the reaction of appropriate benzoyl chlorides with 5-amino-1,3,4-oxadiazole derivatives under controlled conditions. For example, methods similar to those used for synthesizing related compounds have been documented, which include the use of triethylamine and phosphorus oxychloride as reagents.
Antifungal Activity
Research indicates that compounds containing the 1,3,4-oxadiazole structure often exhibit significant antifungal properties. For instance, related oxadiazole derivatives have shown promising results against various fungal pathogens. In a study involving benzamides substituted with oxadiazole moieties, certain compounds demonstrated inhibition rates exceeding 80% against Sclerotinia sclerotiorum, a common fungal pathogen in agriculture .
| Compound | Inhibition Rate (%) | Target Pathogen |
|---|---|---|
| 14h | 77.8 | Pyricularia oryae |
| 14e | 55.6 | Alternaria solani |
| 14k | 66.7 | Gibberella zeae |
Insecticidal Activity
The insecticidal properties of oxadiazole derivatives are also noteworthy. A series of studies have demonstrated that these compounds can effectively target agricultural pests such as Helicoverpa armigera and Spodoptera frugiperda. For example, preliminary bioassays indicated that certain derivatives exhibited lethal activities at concentrations as low as 500 mg/L .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety of new compounds. The zebrafish embryo assay is commonly employed to gauge acute toxicity. For instance, some benzamide derivatives showed LC50 values around 14 mg/L, indicating moderate toxicity but potential for further optimization .
Case Study 1: Antifungal Efficacy
A recent study evaluated several oxadiazole-containing benzamides against Sclerotinia sclerotiorum. The results indicated that modifications on the benzene ring significantly influenced antifungal activity. Compounds with electron-withdrawing groups demonstrated enhanced inhibitory effects compared to their counterparts .
Case Study 2: Insecticidal Properties
In another investigation focusing on insecticidal activity, a compound similar to this compound was tested against multiple insect species. The study concluded that structural variations led to differential toxicity profiles, emphasizing the importance of molecular design in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
